Prazarelix

Beschreibung

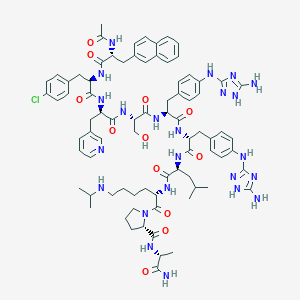

Prazarelix (INN: Azaline B) is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH), classified under the "-relix" stem per International Nonproprietary Name (INN) guidelines . It is primarily used in assisted reproductive technologies to suppress premature luteinizing hormone (LH) surges, thereby controlling ovulation during ovarian stimulation . As a GnRH antagonist, this compound competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of follicle-stimulating hormone (FSH) and LH without causing the initial hormonal flare-up associated with agonists .

Eigenschaften

CAS-Nummer |

134457-28-6 |

|---|---|

Molekularformel |

C80H102ClN23O12 |

Molekulargewicht |

1613.3 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1 |

InChI-Schlüssel |

VLGKQBGBPIVGBX-ZVSGBDDQSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |

Isomerische SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |

Sequenz |

XXXSXXLXPA |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prazarelix is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prazarelix unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Methioninresten innerhalb der Peptidkette auftreten.

Reduktion: Reduktionsreaktionen können auf Disulfidbrücken innerhalb der Peptidstruktur abzielen.

Substitution: Aminosäurereste innerhalb des Peptids können Substitutionsreaktionen eingehen, um die Eigenschaften des Peptids zu verändern

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderter biologischer Aktivität oder Stabilität .

Wissenschaftliche Forschungsanwendungen

Prazarelix hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht für seine Rolle bei der Regulierung der Hormonfreisetzung und seine Auswirkungen auf die reproduktive Gesundheit.

Medizin: Erforscht für sein therapeutisches Potenzial bei der Behandlung hormonabhängiger Erkrankungen wie Prostatakrebs und Endometriose.

Industrie: Wird bei der Entwicklung neuer Peptid-basierter Medikamente und Therapeutika eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an Gonadotropin-Releasing-Hormon-Rezeptoren in der Hypophyse. Diese Bindung hemmt die Freisetzung von luteinisierendem Hormon und follikelstimulierendem Hormon, was zu einer Abnahme der Produktion von Sexualhormonen wie Testosteron und Östrogen führt . Die beteiligten molekularen Zielstrukturen umfassen den Gonadotropin-Releasing-Hormon-Rezeptor und die zugehörigen Signalwege .

Ähnliche Verbindungen:

Cetrorelix: Ein weiterer Gonadotropin-Releasing-Hormon-Antagonist, der in der assistierten Reproduktion eingesetzt wird.

Ganirelix: Ähnlich in seiner Funktion, wird zur Kontrolle des Eisprungs in der Fruchtbarkeitsbehandlung eingesetzt.

Vergleich: this compound zeichnet sich durch seine spezifische Bindungsaffinität und Wirkdauer im Vergleich zu anderen Gonadotropin-Releasing-Hormon-Antagonisten aus. Es bietet eine längere Dauer der Hormonsuppression, wodurch es besonders effektiv für Langzeitbehandlungen ist .

Wirkmechanismus

Prazarelix exerts its effects by binding to gonadotropin-releasing hormone receptors on the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex hormones such as testosterone and estrogen . The molecular targets involved include the gonadotropin-releasing hormone receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The "-relix" stem denotes a class of peptide-based GnRH antagonists. Below is a detailed comparison of Prazarelix with other "-relix" compounds, focusing on structural, functional, and clinical aspects.

Structural and Pharmacological Similarities

All "-relix" compounds share a peptide backbone with modifications to enhance receptor affinity, metabolic stability, and pharmacokinetics. For example:

- This compound: Contains D-amino acid substitutions to resist enzymatic degradation, prolonging its half-life .

- Cetrorelix and Ganirelix : Feature similar structural optimizations for subcutaneous administration in fertility treatments .

- Degarelix : Incorporates hydrophilic side chains to enable extended-release formulations for prostate cancer therapy .

Pharmacokinetic Differences

- Half-life : This compound and degarelix exhibit longer half-lives (>10 hours) due to structural modifications, whereas ganirelix requires daily dosing .

- Administration : Cetrorelix and ganirelix are administered subcutaneously in fertility protocols, while degarelix uses intramuscular depot injections for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.